N-(butan-2-yl)-2-(propan-2-yl)aniline

Description

Contextual Significance of Substituted Anilines in Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) (C₆H₅NH₂) through the replacement of one or more hydrogen atoms on the benzene (B151609) ring or the amino group with other functional groups. rsc.orgevitachem.com These molecules are fundamental building blocks and versatile starting materials in a vast array of chemical syntheses. rsc.org Their utility spans the production of dyes, polymers, pharmaceuticals, and agrochemicals.

The reactivity of the aniline scaffold is profoundly influenced by the nature and position of its substituents. Electron-donating groups tend to increase the electron density of the aromatic ring, making the compound more susceptible to electrophilic aromatic substitution at the ortho and para positions. stenutz.euacs.org Conversely, electron-withdrawing groups decrease the ring's reactivity. stenutz.eu The substituents also modulate the basicity of the amino group. This tunability makes substituted anilines indispensable intermediates in organic synthesis, allowing chemists to construct complex molecular architectures. researchgate.net They are crucial in the synthesis of heterocyclic compounds and are frequently employed in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination. stenutz.eu

Structural Peculiarities of N-(butan-2-yl)-2-(propan-2-yl)aniline: Analysis of Alkyl Substituent Placement and Stereoisomerism

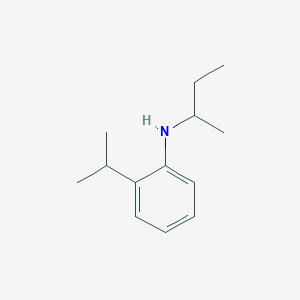

N-(butan-2-yl)-2-(propan-2-yl)aniline is a secondary amine distinguished by a unique substitution pattern that imparts significant steric hindrance around the nitrogen atom. Its molecular structure consists of an aniline core with a propan-2-yl (isopropyl) group at the ortho-position (carbon 2) of the benzene ring and a butan-2-yl (sec-butyl) group attached to the nitrogen atom. evitachem.com

Key Structural Features:

Ortho-Substitution: The presence of the bulky isopropyl group at the 2-position sterically shields the adjacent amino group. This ortho-substituent can restrict the rotation of the C-N bond and influence the conformation of the N-butan-2-yl group. Such steric hindrance is known to reduce the nucleophilicity of the amine compared to its para-substituted counterparts.

N-Substitution: The N-butan-2-yl group further contributes to the steric crowding around the nitrogen atom. This crowding can inhibit reactions that require direct access to the nitrogen lone pair, such as certain alkylations or protonations, and can affect the planarity of the nitrogen center. researchgate.netnih.gov

Stereoisomerism: A critical feature of this molecule is the presence of a chiral center. The second carbon of the butan-2-yl group is a stereocenter, meaning N-(butan-2-yl)-2-(propan-2-yl)aniline can exist as a pair of non-superimposable mirror images known as enantiomers:

(R)-N-(butan-2-yl)-2-(propan-2-yl)aniline

(S)-N-(butan-2-yl)-2-(propan-2-yl)aniline

These enantiomers possess identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The ability to synthesize enantiomerically pure forms of such chiral amines is of paramount importance, particularly in the fields of asymmetric catalysis and medicinal chemistry, where specific stereoisomers often exhibit desired activities.

Below is a table summarizing the key properties of the compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.31 g/mol |

| IUPAC Name | N-(butan-2-yl)-2-(propan-2-yl)aniline |

| Canonical SMILES | CCC(C)NC1=CC=CC=C1C(C)C |

| Key Structural Features | Ortho-isopropyl group, N-sec-butyl group, Chiral center |

Research Rationale and Scope of Academic Inquiry into N-(butan-2-yl)-2-(propan-2-yl)aniline Chemical Behavior

While specific research literature on N-(butan-2-yl)-2-(propan-2-yl)aniline is not extensive, the rationale for its academic investigation lies firmly in its identity as a sterically hindered, chiral aniline. The study of such molecules is driven by their potential applications and their utility in probing fundamental chemical principles.

Research Rationale:

Development of Bulky Ligands: Highly substituted anilines are crucial precursors for a wide range of sterically demanding ligands used in organometallic chemistry and catalysis. researchgate.netsemanticscholar.org The steric bulk provided by the ortho-isopropyl and N-sec-butyl groups can create a well-defined, protected coordination pocket around a metal center. This can enhance catalyst stability and selectivity (e.g., in cross-coupling reactions) by controlling substrate access to the active site. rsc.orgsemanticscholar.org

Asymmetric Synthesis: As a chiral amine, its enantiomerically pure forms are valuable targets for use as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. Such ligands are essential for synthesizing single-enantiomer pharmaceutical products.

Probing Steric Effects: The compound serves as an excellent model for studying the impact of severe steric hindrance on chemical reactivity and properties. Academic inquiry can focus on quantifying how the bulky substituents affect the amine's basicity (pKa), its nucleophilicity, the rotational energy barriers of the C-N bonds, and the outcomes of electrophilic aromatic substitution reactions. researchgate.net

Scope of Academic Inquiry:

Synthesis: Developing efficient and stereoselective synthetic routes to access both the racemic mixture and the individual (R) and (S) enantiomers. A common general method involves the alkylation of 2-(propan-2-yl)aniline with a suitable butan-2-yl halide. evitachem.com

Coordination Chemistry: Investigating the synthesis and characterization of metal complexes using ligands derived from this aniline to understand their structural and electronic properties.

Catalytic Applications: Evaluating the performance of its derived metal complexes or N-heterocyclic carbenes (NHCs) in various catalytic transformations to assess the influence of its unique steric and chiral profile. researchgate.net

Physicochemical Characterization: Detailed spectroscopic (NMR, IR) and computational studies to analyze its conformational preferences and the electronic effects stemming from steric inhibition of resonance.

Structure

3D Structure

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-butan-2-yl-2-propan-2-ylaniline |

InChI |

InChI=1S/C13H21N/c1-5-11(4)14-13-9-7-6-8-12(13)10(2)3/h6-11,14H,5H2,1-4H3 |

InChI Key |

RTKIUFSINTWCPO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Investigations of N Butan 2 Yl 2 Propan 2 Yl Aniline

Nucleophilic Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom confers nucleophilic character to the amine group. However, the accessibility of this lone pair is a critical determinant of its reactivity.

Mechanistic Pathways of Acylation and Alkylation at the Nitrogen

The nitrogen center of N-(butan-2-yl)-2-(propan-2-yl)aniline can undergo reactions with various electrophiles, primarily through acylation and alkylation, which are fundamental for the synthesis of more complex molecules.

Alkylation: N-Alkylation of secondary anilines typically proceeds via a nucleophilic substitution (SN2) mechanism. The amine's nitrogen atom acts as the nucleophile, attacking an electrophilic carbon, such as that in an alkyl halide, leading to the formation of a tertiary amine. For N-(butan-2-yl)-2-(propan-2-yl)aniline, this reaction would form a quaternary ammonium (B1175870) salt. The reaction rate is sensitive to the steric bulk of both the aniline (B41778) and the alkylating agent. Catalytic methods, often employing transition metals, can facilitate this transformation with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govsci-hub.se This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride species formed in the initial oxidation step. acs.org

Acylation: The acylation of N-(butan-2-yl)-2-(propan-2-yl)aniline with reagents like acid chlorides or anhydrides follows a nucleophilic addition-elimination mechanism. savemyexams.comorgoreview.com The reaction is initiated by the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. orgoreview.com Subsequently, the intermediate collapses, eliminating a leaving group (e.g., a chloride ion) to form the stable N,N-disubstituted amide. savemyexams.comorgoreview.com This reaction is generally rapid but, as with alkylation, is significantly influenced by steric factors.

Influence of Steric Bulk on Nitrogen Nucleophilicity

Steric hindrance is a paramount factor controlling the reactivity of N-(butan-2-yl)-2-(propan-2-yl)aniline. wikipedia.org The presence of a bulky sec-butyl group directly attached to the nitrogen and an isopropyl group at the ortho position of the phenyl ring creates a sterically crowded environment around the nitrogen's lone pair.

This steric congestion impedes the approach of electrophiles, thereby reducing the nucleophilicity of the nitrogen atom. researchgate.netmasterorganicchemistry.com Kinetic studies on various amines have consistently shown that nucleophilicity decreases as the steric hindrance around the nitrogen atom increases. researchgate.net Consequently, the rates of both alkylation and acylation reactions for N-(butan-2-yl)-2-(propan-2-yl)aniline are expected to be significantly lower than those for less hindered anilines, such as N-ethylaniline or aniline itself. While basicity and nucleophilicity are often correlated, nucleophilicity is far more sensitive to steric effects. masterorganicchemistry.com

The following table illustrates the expected trend in relative nucleophilicity for a series of anilines, highlighting the impact of increasing steric hindrance.

| Compound | Substituents | Expected Relative Nucleophilicity | Primary Reason for Reactivity |

| Aniline | None | Highest | Unhindered nitrogen lone pair |

| 2-Isopropylaniline (B1208494) | Ortho-isopropyl | High | Steric hindrance from ortho-alkyl group |

| N-sec-Butylaniline | N-sec-butyl | Moderate | Steric hindrance on the nitrogen atom |

| N-(butan-2-yl)-2-(propan-2-yl)aniline | N-sec-butyl and Ortho-isopropyl | Lowest | Combined and significant steric hindrance |

Electrophilic Aromatic Substitution Pathways on the Phenyl Ring

The phenyl ring of N-(butan-2-yl)-2-(propan-2-yl)aniline is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of its substituents.

Regioselectivity and Rate Determination in Aromatic Transformations

The regioselectivity of the reaction—that is, the position on the ring where the electrophile attacks—is determined by the directing effects of the substituents already present. youtube.com These groups influence the electron density at different positions on the ring and the stability of the possible arenium ion intermediates. libretexts.org

Directing Effects of the N-Alkylamino and 2-Alkyl Substituents

In N-(butan-2-yl)-2-(propan-2-yl)aniline, two substituents influence the position of electrophilic attack: the N-(butan-2-yl)amino group at position 1 and the 2-(propan-2-yl) group at position 2.

N-(butan-2-yl)amino Group: This is a powerful activating group. The nitrogen atom's lone pair can be delocalized into the aromatic ring through resonance (+R effect), significantly increasing the electron density at the ortho and para positions (carbons 2, 4, and 6). quora.comlibretexts.orglibretexts.org This strong activation makes the ring much more reactive towards electrophiles than benzene (B151609). As a strong activator with a lone pair adjacent to the ring, it is an ortho, para-director. libretexts.orgquora.com

2-(propan-2-yl) Group: This alkyl group is a weak activating group. It donates electron density to the ring through an inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director. youtube.com

The directing effects of these two groups must be considered together. The N-alkylamino group is the more powerful activator and its directing effect will dominate. It strongly directs incoming electrophiles to the positions ortho and para to itself. However, steric hindrance plays a crucial role in determining the final product distribution.

Position 6 (ortho): This position is heavily sterically hindered due to the adjacent bulky N-(butan-2-yl)amino group and the 2-(propan-2-yl) group. Attack at this site is highly unfavorable.

Position 4 (para): This position is electronically activated by the N-alkylamino group and is sterically the most accessible. Therefore, electrophilic substitution is overwhelmingly favored at the para position.

Position 3 and 5 (meta): These positions are not significantly activated by resonance and are therefore much less reactive.

The following table summarizes the predicted outcome of a typical electrophilic aromatic substitution reaction, such as bromination, on N-(butan-2-yl)-2-(propan-2-yl)aniline.

| Reactant | Directing Groups | Electronic Effect | Steric Effect | Predicted Major Product |

| N-(butan-2-yl)-2-(propan-2-yl)aniline | 1. -NH-sec-butyl 2. -isopropyl | Strong activation at C4 and C6 | Severe hindrance at C6 | 4-Bromo-N-(butan-2-yl)-2-(propan-2-yl)aniline |

General Catalytic Mechanisms Involving N-(butan-2-yl)-2-(propan-2-yl)aniline

Sterically hindered anilines, such as N-(butan-2-yl)-2-(propan-2-yl)aniline, are valuable as ligands in homogeneous catalysis. rsc.org The nitrogen atom can act as a Lewis base, coordinating to a metal center, while the bulky alkyl substituents provide a specific steric environment that can control the catalyst's activity and selectivity.

One area where such ligands are employed is in palladium-catalyzed C-H functionalization reactions. In these mechanisms, the aniline derivative can coordinate to the palladium center. The steric bulk can be advantageous by preventing the formation of catalytically inactive bis-ligated complexes, thus favoring the formation of more reactive mono-ligated species.

For instance, in a Pd-catalyzed C-H olefination of an aniline derivative, a potential mechanism could involve:

Coordination of the bulky aniline ligand to a Pd(II) precursor.

Concerted metalation-deprotonation (CMD) to form a palladacycle intermediate. The regioselectivity of this C-H activation step can be influenced by the ligand's steric profile.

Coordination of the olefin to the palladium center.

Migratory insertion of the olefin into the Pd-C bond.

β-hydride elimination to release the olefinated product and a Pd-H species.

Reductive elimination or reaction with an oxidant to regenerate the active Pd(II) catalyst.

The bulky N-(butan-2-yl) and 2-(propan-2-yl) groups would create a well-defined pocket around the metal center, potentially leading to high selectivity in reactions like the para-selective olefination of aniline derivatives. acs.org Similarly, electron-rich anilines can themselves act as nucleophilic catalysts in certain organic reactions, such as in the formation of acylhydrazones, by forming a highly reactive Schiff base intermediate. rsc.org

Kinetic Studies and Mechanistic Insights for Related Aniline Systems

While kinetic data specifically for N-(butan-2-yl)-2-(propan-2-yl)aniline is not extensively available in the public domain, a wealth of information exists for structurally related aniline systems. These studies provide a robust framework for understanding the reaction mechanisms and the influence of electronic and thermodynamic factors on reaction rates. By examining these related compounds, we can infer the probable kinetic behavior and mechanistic pathways applicable to N-(butan-2-yl)-2-(propan-2-yl)aniline.

Application of Hammett and Eyring Relationships for Reaction Rates

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

Kinetic investigations into the oxidation of para- and ortho-substituted anilines by iridium (IV) in an aqueous perchloric acid medium have demonstrated a clear application of the Hammett relationship. The study revealed that the reaction rate is enhanced by electron-donating groups and retarded by electron-withdrawing groups on the aniline ring. nih.gov This observation is consistent with a reaction mechanism where a positive charge develops on the nitrogen atom of the aniline moiety in the transition state.

A linear plot of log k₂ versus the Hammett substituent constant (σ) for various anilines at 313 K yielded a reaction constant (ρ) of -4.66. nih.gov The negative value of ρ confirms that the reaction is facilitated by electron-donating substituents, which stabilize the electron-deficient transition state. nih.gov Reactions with positive ρ values are, in contrast, accelerated by electron-withdrawing groups. nih.gov

The following table presents the second-order rate constants for the oxidation of various substituted anilines, illustrating the influence of different substituents on the reaction rate.

Table 1: Second-Order Rate Constants for the Oxidation of Substituted Anilines by Iridium (IV) at 313 K

| Substituent | Substituent Constant (σ) | k₂ (× 10⁻³ M⁻¹s⁻¹) |

|---|---|---|

| p-OCH₃ | -0.27 | 12.5 |

| p-CH₃ | -0.17 | 8.91 |

| H | 0.00 | 5.01 |

| p-Cl | +0.23 | 1.58 |

| p-Br | +0.23 | 1.25 |

| p-NO₂ | +0.78 | 0.10 |

The Eyring equation, which relates the rate constant of a reaction to temperature, is also a critical tool in mechanistic studies. It allows for the determination of activation parameters such as enthalpy of activation (ΔH#) and entropy of activation (ΔS#). In the study of aniline oxidation by iridium (IV), high negative values for the entropy of activation were observed, suggesting the formation of a more ordered complex in the rate-determining step of the reaction. nih.gov

Isokinetic Relationships in Aniline Oxidation and Other Reactions

An isokinetic relationship is observed when a series of related reactions, differing only by a systematic change in structure (such as the substituent on a ring), exhibit a linear relationship between the enthalpy of activation (ΔH#) and the entropy of activation (ΔS#). The existence of such a relationship implies that a common mechanism is operative throughout the series. nih.gov

For the oxidation of substituted anilines by iridium (IV), a linear relationship was confirmed by plotting ΔH# versus ΔS#. nih.gov The slope of this plot gives the isokinetic temperature (β), which is the temperature at which all compounds in the series are predicted to react at the same rate. For this particular reaction series, the isokinetic temperature was determined to be approximately 317 K from various graphical methods (Van't Hoff, Compensation, and Arrhenius plots). nih.govresearchgate.net

The fact that the isokinetic temperature (317 K) was above the experimental temperature range (303–323 K) indicates that the reactions are controlled by enthalpy. nih.govresearchgate.net Furthermore, the near constancy of the free energy of activation (ΔG#) across the series of anilines provides additional support for a common reaction mechanism and the validity of the isokinetic relationship. nih.gov

The table below summarizes the activation parameters for the oxidation of several substituted anilines, illustrating the data used to establish the isokinetic relationship.

Table 2: Activation Parameters for the Oxidation of Substituted Anilines

| Substituent | Ea (kJ/mol) | ΔH# (kJ/mol) | -ΔS# (J/K/mol) | ΔG# at 313 K (kJ/mol) |

|---|---|---|---|---|

| p-OCH₃ | 55.3 | 52.7 | 148.8 | 99.3 |

| p-CH₃ | 60.1 | 57.5 | 135.5 | 99.9 |

| H | 68.9 | 66.3 | 110.2 | 100.8 |

| p-Cl | 75.4 | 72.8 | 93.1 | 101.9 |

| p-Br | 78.2 | 75.6 | 85.2 | 102.2 |

| p-NO₂ | 95.1 | 92.5 | 36.5 | 103.9 |

These kinetic principles are not limited to oxidation reactions. For instance, studies on the electrophilic aromatic substitution of aniline derivatives with 4,6-dinitrobenzofuroxan (DNBF) also rely on kinetic analysis to elucidate the reaction mechanism. cdnsciencepub.com In these reactions, it was determined that the free aniline, rather than its protonated form, is the reactive species, and the formation of a σ-adduct is the rate-determining step. cdnsciencepub.com Such detailed mechanistic insights are made possible through the careful application of kinetic relationships like the Hammett and Eyring equations.

Structure Reactivity Relationships in N Butan 2 Yl 2 Propan 2 Yl Aniline and Its Analogues

Steric Effects of the N-butan-2-yl and 2-propan-2-yl Groups on Chemical Reactivity

Steric effects, which arise from the spatial arrangement of atoms, are dominant in dictating the reactivity of N-(butan-2-yl)-2-(propan-2-yl)aniline. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the bulk of the substituent groups, which physically obstructs the reaction center. wikipedia.orgyoutube.com In this molecule, both the N-butan-2-yl (sec-butyl) and the 2-propan-2-yl (isopropyl) groups are sterically demanding.

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. pearson.comlibretexts.org While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric congestion around the nitrogen in N-(butan-2-yl)-2-(propan-2-yl)aniline counteracts this electronic effect.

Steric Hindrance: The bulky sec-butyl group on the nitrogen and the adjacent isopropyl group on the ring create significant steric shielding around the nitrogen's lone pair. This physical barrier impedes the approach of a proton, thereby reducing the amine's basicity. This phenomenon is often referred to as the "ortho effect," where an ortho-substituent, regardless of its electronic nature, typically decreases the basicity of an aniline (B41778) derivative compared to its meta or para isomers and even aniline itself. doubtnut.com

Reduced Nucleophilicity: Nucleophilicity, the ability of the lone pair to attack an electrophilic center, is also diminished. The steric hindrance that lowers basicity also prevents the nitrogen atom from effectively attacking other electrophiles, making the compound a weaker nucleophile than less substituted anilines. stackexchange.com Studies on sterically hindered amines show that branched alkyl chains, such as isopropyl and sec-butyl, are more sterically hindering than unbranched ones. osti.gov

| Feature | Effect of Substituents | Impact on N-(butan-2-yl)-2-(propan-2-yl)aniline |

| Nitrogen Basicity | Ortho-substituents sterically hinder the lone pair, reducing accessibility for protonation. doubtnut.com | The combined bulk of the ortho-isopropyl and N-sec-butyl groups leads to significantly reduced basicity compared to aniline or N-alkylanilines without ortho substitution. |

| Nitrogen Nucleophilicity | Steric bulk around the nitrogen atom slows intermolecular reactions by preventing attack on electrophiles. wikipedia.orgyoutube.com | The molecule is expected to be a poor nucleophile, with reactions at the nitrogen center being slow or requiring harsh conditions. |

The N-alkylamino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution. chemistrysteps.comlibretexts.org However, the steric bulk of the substituents in N-(butan-2-yl)-2-(propan-2-yl)aniline plays a crucial role in determining the regioselectivity of such reactions.

Ortho Position Shielding: The 2-position is occupied by the isopropyl group. The 6-position (ortho to the amino group) is severely shielded by the large N-sec-butyl group. The 3-position is shielded by the adjacent isopropyl group. This extensive steric hindrance deactivates the ortho positions towards attack by electrophiles. researchgate.net

Para-Directing Selectivity: Due to the significant steric blocking of both ortho positions, electrophilic substitution is expected to occur almost exclusively at the para position (position 4), which is sterically much more accessible. Even the less-hindered ortho position (position 6) would face considerable steric repulsion from the N-alkyl group. researchgate.net This is a common strategy used in synthesis to control selectivity by slowing unwanted side-reactions through steric hindrance. wikipedia.org

| Position | Substituent Influence | Expected Reactivity |

| Position 2 | Occupied by isopropyl group | Blocked |

| Position 6 (ortho) | Shielded by N-sec-butyl group | Highly hindered, substitution unlikely |

| Position 4 (para) | Electronically activated, sterically accessible | Preferred site for electrophilic attack |

| Positions 3, 5 (meta) | Electronically deactivated | Substitution very unlikely |

Electronic Effects of Alkyl Substituents on Aromatic Ring and Amine Basicity

Electronic effects complement steric effects in defining a molecule's reactivity. wikipedia.org In this aniline derivative, the alkyl groups influence the electron density distribution primarily through inductive effects and interactions with the aromatic pi system.

Alkyl groups, such as isopropyl and sec-butyl, are electron-donating through the sigma bonds via an inductive effect (+I). pharmaguideline.comchemistrysteps.com

The most significant resonance effect in anilines stems from the delocalization of the nitrogen's lone pair of electrons into the aromatic ring (+M effect). chemistrysteps.comlibretexts.org

Lone Pair Delocalization: This delocalization increases the electron density at the ortho and para positions, making the ring highly activated for electrophilic substitution. libretexts.orgvedantu.com This is why the amino group is a strong ortho, para-director. libretexts.org

Steric Inhibition of Resonance: A critical aspect for N-(butan-2-yl)-2-(propan-2-yl)aniline is that the steric repulsion between the N-sec-butyl group and the ortho-isopropyl group can force the amino group to twist out of the plane of the aromatic ring. For maximum resonance, the p-orbital of the nitrogen containing the lone pair must be aligned with the p-orbitals of the aromatic pi system. This twisting disrupts the alignment, reducing the extent of lone pair delocalization. researchgate.net This "steric inhibition of resonance" would decrease the activating effect of the amino group on the ring and slightly increase the basicity of the nitrogen (as the lone pair is more localized on the nitrogen), though the latter effect is overshadowed by steric hindrance. researchgate.net

| Electronic Effect | Description | Consequence for N-(butan-2-yl)-2-(propan-2-yl)aniline |

| Inductive Effect (+I) | Alkyl groups donate electron density through σ-bonds. chemistrysteps.com | Both alkyl groups increase electron density on the nitrogen and the aromatic ring, which tends to increase basicity and ring activation. pearson.compharmaguideline.com |

| Resonance Effect (+M) | Nitrogen lone pair delocalizes into the aromatic π-system. libretexts.org | Activates the ortho and para positions for electrophilic substitution. This effect may be weakened by steric crowding that twists the N-C bond. researchgate.net |

Conformational Analysis and Its Influence on Molecular Reactivity Profiles

The three-dimensional shape (conformation) of N-(butan-2-yl)-2-(propan-2-yl)aniline is heavily influenced by the bulky alkyl groups, leading to restricted rotation around key single bonds.

Rotational Barriers: The significant steric clash between the N-sec-butyl group and the ortho-isopropyl group creates a substantial energy barrier to rotation around the C(aryl)—N bond. nsf.govresearchgate.net Similarly, rotation around the C(aryl)—C(isopropyl) bond will also be hindered. This lack of free rotation means the molecule will likely exist in a few preferred, low-energy conformations that minimize steric strain. wikipedia.org

Influence on Reactivity: The molecule's fixed conformation dictates how it can interact with other reactants. The shielding of the nitrogen lone pair and the ortho positions of the ring is a direct consequence of the molecule's preferred conformation. Theoretical studies on substituted anilines show that electron-donating groups at the ortho position can increase the inversion barrier for the amino group, promoting a non-planar configuration due to steric effects. derpharmachemica.com This conformational rigidity can be a determining factor in its reaction profile, essentially pre-organizing the molecule in a way that makes certain reaction pathways highly unfavorable while favoring others (e.g., para-substitution).

Comparative Analysis with Other Substituted Aniline Systems (e.g., meta and para isomers)

The reactivity of aniline and its derivatives is intricately governed by a combination of electronic and steric factors. In the case of N-(butan-2-yl)-2-(propan-2-yl)aniline, the presence of bulky alkyl substituents on both the nitrogen atom and the aromatic ring introduces significant steric hindrance, which, along with electronic effects, profoundly influences its chemical behavior. A comparative analysis with its meta and para isomers, namely N-(butan-2-yl)-3-(propan-2-yl)aniline and N-(butan-2-yl)-4-(propan-2-yl)aniline, provides valuable insights into these structure-reactivity relationships.

The "ortho effect" is a well-documented phenomenon in substituted anilines, where a substituent at the ortho position can sterically hinder the amino group, thereby affecting its basicity and nucleophilicity. In N-(butan-2-yl)-2-(propan-2-yl)aniline, both the N-sec-butyl group and the ortho-isopropyl group contribute to significant steric congestion around the nitrogen atom. This steric hindrance is expected to decrease the basicity of the amine compared to its meta and para counterparts. The lone pair of electrons on the nitrogen atom is less accessible for protonation or for attacking an electrophile.

In contrast, the para isomer, N-(butan-2-yl)-4-(propan-2-yl)aniline, experiences minimal steric hindrance at the nitrogen atom from the ring substituent. The isopropyl group at the para position primarily exerts an electronic effect. Alkyl groups are known to be electron-donating through induction, which increases the electron density on the nitrogen atom, making the amine more basic compared to unsubstituted aniline. Due to the absence of significant steric hindrance at the nitrogen, the para isomer is expected to be the most basic among the three isomers.

The meta isomer, N-(butan-2-yl)-3-(propan-2-yl)aniline, represents an intermediate case. The isopropyl group at the meta position exerts a weaker inductive effect on the amino group compared to the para position, and it does not cause the same degree of steric hindrance as the ortho substituent. Therefore, its basicity is predicted to be lower than the para isomer but higher than the ortho isomer.

For instance, the pKa of N-isopropylaniline has been reported to be 5.3. The introduction of an additional electron-donating isopropyl group on the ring is expected to increase the basicity (increase the pKa). However, the position of this group will be crucial. For the para isomer, a slight increase is expected. For the ortho isomer, the steric hindrance will likely lead to a decrease in basicity, resulting in a lower pKa value. A predicted pKa for 2-isopropylaniline (B1208494) is around 4.42, which, although not directly comparable to the N-substituted target molecule, illustrates the acidifying effect of an ortho-alkyl group.

The reactivity of these isomers in chemical reactions will also follow a similar trend. For reactions where the aniline nitrogen acts as a nucleophile, the para isomer is expected to be the most reactive, followed by the meta isomer, and the ortho isomer will be the least reactive due to steric hindrance.

To provide a clearer comparative overview, the following interactive data table summarizes the expected trends in key chemical properties for the three isomers of N-(butan-2-yl)-(propan-2-yl)aniline.

| Compound Name | Isomer | Expected Basicity (pKa of conjugate acid) | Expected Nucleophilicity | Key Influencing Factors |

| N-(butan-2-yl)-2-(propan-2-yl)aniline | ortho | Lowest | Lowest | Significant steric hindrance from both N-sec-butyl and ortho-isopropyl groups (Ortho effect). |

| N-(butan-2-yl)-3-(propan-2-yl)aniline | meta | Intermediate | Intermediate | Weaker inductive effect from the meta-isopropyl group compared to para; minimal steric hindrance. |

| N-(butan-2-yl)-4-(propan-2-yl)aniline | para | Highest | Highest | Electron-donating inductive effect from the para-isopropyl group; minimal steric hindrance. |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in N-(butan-2-yl)-2-(propan-2-yl)aniline. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the molecule's structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the isopropyl and sec-butyl groups. The aromatic protons will appear in the typical downfield region (around 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration. The aliphatic protons of the isopropyl and sec-butyl groups will appear in the upfield region (around 0.8-3.5 ppm).

The ¹³C NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The aromatic carbons will resonate in the 110-150 ppm range, while the aliphatic carbons of the alkyl substituents will appear in the upfield region (10-50 ppm).

Predicted ¹H NMR Data for N-(butan-2-yl)-2-(propan-2-yl)aniline

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 6.6 - 7.2 | m (multiplet) | 4H |

| N-H | ~3.6 | br s (broad singlet) | 1H |

| CH (sec-butyl, on N) | ~3.4 | m (multiplet) | 1H |

| CH (isopropyl) | ~3.1 | sept (septet) | 1H |

| CH₂ (sec-butyl) | ~1.6 | m (multiplet) | 2H |

| CH₃ (isopropyl) | ~1.2 | d (doublet) | 6H |

| CH₃ (sec-butyl, triplet) | ~0.9 | t (triplet) | 3H |

| CH₃ (sec-butyl, doublet) | ~1.2 | d (doublet) | 3H |

Predicted ¹³C NMR Data for N-(butan-2-yl)-2-(propan-2-yl)aniline

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~145 |

| Aromatic C-C(isopropyl) | ~135 |

| Aromatic CH | 113 - 127 |

| CH (sec-butyl, on N) | ~52 |

| CH₂ (sec-butyl) | ~30 |

| CH (isopropyl) | ~28 |

| CH₃ (isopropyl) | ~23 |

| CH₃ (sec-butyl, from doublet) | ~20 |

| CH₃ (sec-butyl, from triplet) | ~10 |

Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between nuclei, which is essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For N-(butan-2-yl)-2-(propan-2-yl)aniline, COSY would show correlations between the coupled protons within the sec-butyl group (e.g., the methine proton with the adjacent methylene and methyl protons) and within the isopropyl group (the methine proton with the two methyl groups). It would also reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and each aliphatic proton signal would correlate to its specific aliphatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for connecting different parts of the molecule. Key HMBC correlations would include signals from the isopropyl methyl protons to the aromatic carbon they are attached to (C2), and from the N-H proton and the sec-butyl methine proton to the aromatic C1 carbon. These correlations confirm the connectivity of the alkyl groups to the aniline (B41778) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This provides critical information about the molecule's three-dimensional structure and conformation. A key expected NOESY correlation would be between the protons of the ortho-isopropyl group and the protons of the N-sec-butyl group. The presence and intensity of this cross-peak would provide evidence for steric hindrance and the preferred spatial arrangement of these bulky substituents around the amino group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. FT-IR and Raman spectroscopy are complementary techniques.

The FT-IR and Raman spectra of N-(butan-2-yl)-2-(propan-2-yl)aniline will exhibit characteristic absorption or scattering bands corresponding to its specific functional groups. As a secondary aromatic amine, a key feature in the IR spectrum is a single, sharp N-H stretching band around 3350-3310 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl groups are found just below 3000 cm⁻¹. vscht.cz The strong C-N stretching vibration for aromatic amines is expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the C-H vibrations of the alkyl chains.

Characteristic Vibrational Frequencies for N-(butan-2-yl)-2-(propan-2-yl)aniline

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|

| N-H Stretch | 3350 - 3310 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman |

| Aromatic C-N Stretch | 1335 - 1250 | FT-IR |

| Aliphatic C-N Stretch | 1250 - 1020 | FT-IR |

| N-H Wag | 910 - 665 | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For N-(butan-2-yl)-2-(propan-2-yl)aniline (C₁₃H₂₁N), the molecular weight is 191.31 g/mol . The molecular ion peak (M⁺) in the mass spectrum would therefore be observed at an m/z (mass-to-charge ratio) of 191.

The fragmentation of N-alkylanilines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the N-sec-butyl group, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable iminium cation at m/z 162, or the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 176. Another characteristic fragmentation for ortho-alkylated anilines is the loss of an alkyl radical from the substituent on the ring. For the 2-isopropyl group, the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would lead to a prominent peak at m/z 176, which can form a stable, resonance-delocalized cation.

Predicted Mass Spectrometry Fragmentation for N-(butan-2-yl)-2-(propan-2-yl)aniline

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₃H₂₁N]⁺ | Molecular Ion (M⁺) |

| 176 | [M - CH₃]⁺ | Loss of methyl from isopropyl or sec-butyl group |

| 162 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl from sec-butyl group |

| 120 | [M - C₄H₉ - H]⁺ | Loss of sec-butyl group and H atom |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

For N-(butan-2-yl)-2-(propan-2-yl)aniline, a successful X-ray diffraction study would yield critical information, including:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Conformation: The specific spatial arrangement of the butan-2-yl and propan-2-yl groups relative to the aniline ring. This includes the torsion angles that define the orientation of these substituents.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how the molecules pack together in the solid state.

Absolute Stereochemistry: For a chiral molecule crystallized as a single enantiomer, X-ray diffraction can determine its absolute configuration (R or S) without ambiguity.

While a specific crystal structure for N-(butan-2-yl)-2-(propan-2-yl)aniline is not publicly available, studies on structurally related anilines, such as 2,6-diisopropylaniline, demonstrate the utility of this technique. For instance, in a study of a Schiff base derivative of 2,6-diisopropylaniline, X-ray diffraction revealed a non-planar conformation and detailed the torsion angles between the aromatic ring and its substituents researchgate.net. Such data is crucial for understanding the steric and electronic properties of the molecule.

Table 1: Illustrative Data Obtainable from X-ray Diffraction of a Chiral Aniline Derivative

| Parameter | Illustrative Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Key Bond Lengths (Å) | C-N, C-C (aromatic), C-C (alkyl) |

| Key Bond Angles (°) | C-N-C, C-C-C |

| Torsion Angles (°) | Defining the orientation of the butan-2-yl and propan-2-yl groups |

| Intermolecular Contacts | e.g., N-H···π interactions, C-H···π interactions |

| Absolute Configuration | Assignment of R/S configuration at the chiral center of the butan-2-yl group |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers in solution.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition. researchgate.net VCD spectroscopy provides a stereochemical fingerprint of a molecule, with enantiomers exhibiting mirror-image spectra. It is a powerful tool for determining the absolute configuration of chiral molecules in solution. ru.nlnih.gov

A VCD study of N-(butan-2-yl)-2-(propan-2-yl)aniline would involve:

Experimental Measurement: Recording the VCD spectrum of the compound in a suitable solvent. The spectrum consists of positive and negative bands corresponding to different vibrational modes.

Computational Modeling: Using quantum chemical calculations (typically Density Functional Theory, DFT) to predict the VCD spectra for both the (R) and (S) enantiomers of the molecule.

Spectral Comparison: Comparing the experimental spectrum with the calculated spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

The VCD spectrum is sensitive to the fine details of the molecular conformation. Therefore, accurate computational modeling often requires considering multiple low-energy conformations of the molecule. The technique's strength lies in its ability to provide detailed structural information beyond just the absolute configuration. dtu.dk

Table 2: Illustrative VCD Spectral Data for a Chiral Molecule

| Vibrational Mode | Frequency (cm⁻¹) | Predicted ΔA (x 10⁻⁴) for (R)-enantiomer | Predicted ΔA (x 10⁻⁴) for (S)-enantiomer | Experimental ΔA (x 10⁻⁴) |

| C-H stretch (aromatic) | ~3050 | +0.5 | -0.5 | +0.48 |

| C-H stretch (aliphatic) | ~2960 | -1.2 | +1.2 | -1.15 |

| N-H bend | ~1600 | +0.8 | -0.8 | +0.75 |

| C-N stretch | ~1300 | -0.3 | +0.3 | -0.28 |

Note: ΔA represents the differential absorbance. The signs are opposite for enantiomers.

Optical Rotation (OR) and electronic Circular Dichroism (CD) are related chiroptical techniques that measure the differential interaction of a chiral molecule with circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. yale.edu

Optical Rotation (OR): This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. While OR is a valuable tool for assessing enantiomeric purity, the prediction of the sign and magnitude of rotation for a given enantiomer can be computationally demanding.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots the difference in absorbance (ΔA) versus wavelength and is characterized by positive and negative peaks corresponding to electronic transitions within the molecule. nih.govrsc.org Similar to VCD, the CD spectrum of one enantiomer is the mirror image of the other.

For N-(butan-2-yl)-2-(propan-2-yl)aniline, the aniline chromophore would give rise to characteristic CD signals. The absolute configuration can be determined by comparing the experimental CD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations. benthamopen.com

Table 3: Illustrative Chiroptical Data for N-(butan-2-yl)-2-(propan-2-yl)aniline

| Technique | Parameter | Illustrative Value for (R)-enantiomer | Illustrative Value for (S)-enantiomer |

| Optical Rotation | Specific Rotation [α]D | e.g., +25.3° (c 1.0, CHCl₃) | e.g., -25.3° (c 1.0, CHCl₃) |

| Circular Dichroism | Wavelength (λmax) | 280 nm | 280 nm |

| Molar Ellipticity [θ] | +5000 deg·cm²·dmol⁻¹ | -5000 deg·cm²·dmol⁻¹ | |

| Wavelength (λmax) | 240 nm | 240 nm | |

| Molar Ellipticity [θ] | -3200 deg·cm²·dmol⁻¹ | +3200 deg·cm²·dmol⁻¹ |

Following a comprehensive search for scholarly articles and data pertaining to "N-(butan-2-yl)-2-(propan-2-yl)aniline," it has been determined that there is currently no available scientific literature containing the specific computational and theoretical chemistry studies required to populate the requested article outline.

The search yielded general information on the methodologies outlined, such as Density Functional Theory (DFT), Frontier Molecular Orbital Theory, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) modeling. However, the application of these specific computational analyses to the compound N-(butan-2-yl)-2-(propan-2-yl)aniline has not been documented in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with detailed research findings, data tables, and in-depth analysis for each specified subsection, as no such studies for this particular compound have been published.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide detailed insights into the conformational landscape of flexible molecules and the nature of their intermolecular interactions in various environments (e.g., in solution or in the solid state).

For N-(butan-2-yl)-2-(propan-2-yl)aniline, with its flexible butan-2-yl and propan-2-yl groups, MD simulations would be particularly useful for:

Exploring Conformational Space: Identifying the most stable conformations (rotamers) of the molecule by simulating the rotation around its single bonds.

Analyzing Intermolecular Interactions: Investigating how molecules of N-(butan-2-yl)-2-(propan-2-yl)aniline interact with each other and with solvent molecules, including the potential for hydrogen bonding and van der Waals interactions.

Despite the utility of this technique, a review of the available literature indicates that no specific molecular dynamics simulation studies have been published for N-(butan-2-yl)-2-(propan-2-yl)aniline. Research on other aniline (B41778) derivatives has utilized MD simulations to understand their behavior in solution and their interactions with other molecules, but these findings cannot be directly extrapolated to the specific steric and electronic environment of N-(butan-2-yl)-2-(propan-2-yl)aniline.

In the absence of specific research, it is not possible to provide detailed findings or data tables related to the molecular dynamics of this compound.

Synthesis and Transformations of N Butan 2 Yl 2 Propan 2 Yl Aniline Derivatives

Functionalization of the Aromatic Ring of N-(butan-2-yl)-2-(propan-2-yl)aniline

The aniline (B41778) core of N-(butan-2-yl)-2-(propan-2-yl)aniline is a versatile platform for the introduction of various functional groups through aromatic substitution reactions. The inherent electronic properties of the amino and isopropyl substituents, coupled with steric considerations, dictate the regiochemical outcome of these transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of N-(butan-2-yl)-2-(propan-2-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amine and the isopropyl group. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The isopropyl group is a weaker activator, also directing to ortho and para positions. The interplay between these directing effects and the significant steric hindrance imposed by the bulky N-butan-2-yl and 2-propan-2-yl groups is a critical factor in determining the final substitution pattern.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to introduce a nitro group primarily at the para position relative to the strongly activating amino group, provided it is sterically accessible.

Nucleophilic aromatic substitution on the electron-rich aniline ring is generally disfavored. However, should the ring be substituted with potent electron-withdrawing groups, such as nitro groups, it can become susceptible to attack by nucleophiles.

Formation of Poly-substituted Anilines

The synthesis of poly-substituted derivatives of N-(butan-2-yl)-2-(propan-2-yl)aniline can be achieved through sequential electrophilic aromatic substitution reactions. The position of the first substituent will influence the directing effects for subsequent substitutions. The steric bulk of the N-alkyl and C-alkyl groups will continue to play a significant role in governing the regioselectivity of these further functionalizations, often leading to substitution at the least sterically encumbered positions on the aromatic ring.

Chemical Transformations at the Amine Nitrogen Atom

The secondary amine nitrogen in N-(butan-2-yl)-2-(propan-2-yl)aniline is a key reactive center, readily participating in reactions to form amides, ureas, and ammonium (B1175870) salts.

Synthesis of Amides and Ureas from N-(butan-2-yl)-2-(propan-2-yl)aniline

N-(butan-2-yl)-2-(propan-2-yl)aniline can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to yield the corresponding N-substituted amides. This reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

Similarly, reaction with isocyanates affords substituted ureas. These transformations are fundamental in synthetic chemistry for installing new functional groups and are often employed in the synthesis of biologically active molecules.

Table 1: Synthesis of Amides and Ureas

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| N-(butan-2-yl)-2-(propan-2-yl)aniline | Acetyl Chloride | N-(butan-2-yl)-N-(2-isopropylphenyl)acetamide |

| N-(butan-2-yl)-2-(propan-2-yl)aniline | Phenyl Isocyanate | 1-(butan-2-yl)-1-(2-isopropylphenyl)-3-phenylurea |

Formation of Ammonium Salts and Related Species

The basic nature of the secondary amine allows N-(butan-2-yl)-2-(propan-2-yl)aniline to react with acids in a classic acid-base neutralization to form ammonium salts. This protonation of the nitrogen atom can significantly alter the solubility and other physical properties of the compound.

Furthermore, the nitrogen atom can undergo alkylation reactions with alkyl halides. This can lead to the formation of a tertiary amine and, upon further alkylation, a quaternary ammonium salt. These reactions typically follow an SN2 pathway.

Modifications and Elaboration of the Butan-2-yl and Propan-2-yl Side Chains

While the aromatic ring and the amine nitrogen are the most common sites of reactivity, the butan-2-yl and propan-2-yl side chains can also be chemically modified, although this often requires more vigorous reaction conditions. The C-H bonds of these alkyl groups are generally unreactive.

One potential avenue for modification is through free-radical halogenation. This process would introduce a halogen atom onto one of the alkyl chains, which could then serve as a handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a variety of other functional groups. However, controlling the regioselectivity of the initial halogenation step can be a significant synthetic challenge.

Incorporation into Complex Molecular Architectures (e.g., ligands for catalysis, supramolecular assemblies)

The unique structural characteristics of N-(butan-2-yl)-2-(propan-2-yl)aniline, namely the presence of bulky alkyl substituents on both the nitrogen atom and the ortho position of the aniline ring, make it an intriguing candidate for incorporation into more complex molecular frameworks. These frameworks, such as ligands for catalysis and components of supramolecular assemblies, can benefit from the steric hindrance and specific electronic properties imparted by this substituted aniline derivative.

Ligands for Catalysis

The design of ligands is a cornerstone of modern catalysis, with the steric and electronic properties of the ligand playing a pivotal role in determining the activity, selectivity, and stability of the resulting metal catalyst. Sterically hindered aniline derivatives are particularly valuable in the development of ligands for various transition-metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Ligands derived from sterically bulky anilines can enhance catalytic activity by promoting the reductive elimination step and preventing catalyst deactivation.

While specific studies on ligands derived directly from N-(butan-2-yl)-2-(propan-2-yl)aniline are not extensively documented, the principles governing the use of analogous bulky aniline derivatives are well-established. For instance, N-heterocyclic carbene (NHC) ligands, often synthesized from aniline precursors, are highly effective in palladium catalysis. The steric bulk on the NHC ligand, influenced by the substituents on the parent aniline, is crucial for the stability and activity of the palladium complex.

Below is a table summarizing the performance of various palladium complexes with sterically demanding ligands in Suzuki-Miyaura cross-coupling reactions, illustrating the impact of ligand structure on catalytic efficiency.

| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|---|

| [Pd(IPr)(AN)Cl2] | 4-Chlorotoluene | Phenylboronic acid | 95 |

| Pd-PEPPSI-IPentCl | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 88 |

| POPd-Ad | Phenyl chloride | 4-Tolylboronic acid | 99 |

| [Pd(IPr)(AN)Cl2] | 4-Chloroanisole | Phenylboronic acid | 92 |

| Pd-PEPPSI-IPentCl | 2-Bromopyridine | 4-Fluorophenylboronic acid | 91 |

This table presents representative data for analogous systems to illustrate the effectiveness of bulky ligands in palladium-catalyzed cross-coupling reactions.

The N-(butan-2-yl)-2-(propan-2-yl)aniline moiety could be incorporated into various ligand scaffolds, such as phosphines, N-heterocyclic carbenes, or pincer ligands. The sec-butyl and isopropyl groups would create a sterically demanding environment around the metal center, which could be beneficial for challenging coupling reactions involving sterically hindered substrates.

Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The shape, size, and functionality of the constituent molecules dictate the structure and properties of the resulting supramolecular assembly.

While direct examples of supramolecular assemblies based on N-(butan-2-yl)-2-(propan-2-yl)aniline are scarce in the literature, related systems demonstrate the feasibility of this approach. For example, N,N-Bis(2-hydroxybenzyl)alkylamine derivatives can form cage-like assemblies through hydrogen bonding. Similarly, the self-assembly of N-annulated perylene diimides is influenced by the N-alkyl groups, leading to the formation of dimers or supramolecular polymers depending on the solvent.

The table below provides examples of supramolecular structures formed from aniline derivatives and the types of interactions involved.

| Aniline Derivative | Type of Assembly | Key Intermolecular Interactions |

|---|---|---|

| N,N-Bis(2-hydroxybenzyl)alkylamine | Cage-like dimer | Inter- and intramolecular hydrogen bonds |

| N-annulated perylene diimide | Dimers and supramolecular polymers | π-stacking, intramolecular hydrogen bonds |

| Melamine derivatives | Nanotubes, sheets, and gels | Hydrogen bonding, π-π stacking |

| N,N'-diethylhexylureidotoluenes | Supramolecular polymers | Hydrogen bonding |

This table showcases examples of how aniline derivatives can be utilized in the formation of diverse supramolecular architectures.

The incorporation of N-(butan-2-yl)-2-(propan-2-yl)aniline into larger molecular systems could lead to the formation of novel materials with interesting properties. For instance, its integration into macrocycles or polymers could result in materials with specific host-guest binding capabilities or unique photophysical properties, driven by the interplay of the sterically bulky groups and the aromatic core.

Stereochemical Aspects and Enantiomeric Purity of N Butan 2 Yl 2 Propan 2 Yl Aniline

Significance of the Chiral Center in the Butan-2-yl Group in N-Substituted Anilines

The butan-2-yl group attached to the nitrogen atom of the aniline (B41778) ring in N-(butan-2-yl)-2-(propan-2-yl)aniline is the source of the molecule's chirality. The second carbon atom of this butyl group is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the 2-(propan-2-yl)aniline moiety. This tetrahedral carbon with four distinct substituents is known as a chiral center or stereocenter. quora.comlibretexts.org

The existence of this chiral center means that N-(butan-2-yl)-2-(propan-2-yl)aniline can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org These enantiomers, designated as (R)-N-(butan-2-yl)-2-(propan-2-yl)aniline and (S)-N-(butan-2-yl)-2-(propan-2-yl)aniline, have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions, a property known as optical activity. mdpi.com

The significance of chirality in N-substituted anilines extends to their interactions within biological systems and their application in asymmetric synthesis. mdpi.com Since many biological molecules like proteins and enzymes are themselves chiral, they often interact differently with each enantiomer of a chiral compound. This can lead to one enantiomer having a desired therapeutic effect while the other might be inactive or even cause adverse effects. libretexts.org In the context of materials science and catalysis, the specific three-dimensional arrangement of atoms in a single enantiomer can be crucial for achieving high selectivity in chemical reactions. The steric hindrance created by the substituents on the aniline ring can also influence the molecule's reactivity and its ability to engage in chiral recognition processes.

Strategies for Enantiomeric Resolution and Separation of Chiral Aniline Derivatives

The separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers is a process known as chiral resolution. libretexts.orgwikipedia.org For chiral aniline derivatives like N-(butan-2-yl)-2-(propan-2-yl)aniline, several strategies can be employed.

One of the most established methods is crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic aniline (which is a base) with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent. libretexts.org This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for the separation of the two diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated to remove the chiral resolving agent, thereby yielding the pure enantiomers of the original aniline derivative. wikipedia.org

| Resolving Agent | Chemical Class | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Carboxylic Acid | Resolution of racemic bases |

| (-)-Malic Acid | Chiral Carboxylic Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Chiral Carboxylic Acid | Resolution of racemic bases |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Resolution of racemic bases |

Another powerful technique is chiral column chromatography . This method utilizes a stationary phase that is itself chiral. When the racemic mixture of the aniline derivative is passed through the column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions lead to one enantiomer being retained more strongly than the other, resulting in their separation as they elute from the column at different times. mdpi.com

Investigation of Chiral Recognition Phenomena in Chemical Processes Involving N-(butan-2-yl)-2-(propan-2-yl)aniline

Chiral recognition is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to many biological processes and is the basis for enantioselective catalysis and chiral separations. nih.govrsc.org The basis of chiral recognition lies in the formation of temporary diastereomeric complexes between the chiral selector (e.g., a chiral catalyst or a chiral stationary phase) and the individual enantiomers of the analyte. nih.gov

For chiral recognition to occur, there must be a difference in the stability of these diastereomeric complexes, which translates to a difference in their Gibbs free energy of formation. nih.gov These interactions are highly specific and depend on the precise spatial arrangement of functional groups in both the selector and the analyte.

In processes involving N-(butan-2-yl)-2-(propan-2-yl)aniline, a chiral host or catalyst would form transient, diastereomeric complexes with the (R) and (S) enantiomers. The different three-dimensional structures of these complexes would lead to different interaction energies, allowing the chiral host to distinguish between the two enantiomers. This principle is exploited in enantioselective synthesis, where a chiral catalyst preferentially catalyzes the formation of one enantiomer over the other. rsc.org While specific studies detailing chiral recognition phenomena involving N-(butan-2-yl)-2-(propan-2-yl)aniline are not extensively documented in the provided search results, the general principles of supramolecular chemistry govern its potential interactions. nih.gov

Methodologies for Assessment of Enantiomeric Excess (e.g., Chiral Chromatography)

Once a chiral separation has been performed or an asymmetric synthesis has been conducted, it is crucial to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. gimitec.com

The most widely used and reliable method for determining the enantiomeric excess of chiral compounds, including aniline derivatives, is chiral High-Performance Liquid Chromatography (HPLC) . uma.es This technique is a form of chiral column chromatography, as described earlier. A sample of the compound is injected into the HPLC system, which is equipped with a chiral stationary phase.

The two enantiomers travel through the column at different rates due to their differing interactions with the chiral stationary phase, resulting in two separate peaks on the chromatogram. uma.es The area under each peak is proportional to the concentration of that enantiomer in the mixture. By comparing the areas of the two peaks, the enantiomeric excess can be calculated using the following formula:

ee (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | High accuracy, widely applicable, direct quantification. | Requires specialized and often expensive chiral columns. uma.es |

| Chiral Gas Chromatography (GC) | Similar to HPLC but for volatile compounds, using a chiral stationary phase. | High resolution for volatile analytes. | Compound must be volatile or derivatized to become volatile. |

| NMR Spectroscopy with Chiral Shift Reagents | Forms diastereomeric complexes that have different NMR chemical shifts. | Provides structural information. | Can be less accurate than chromatography, requires pure shift reagents. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Sensitive, can be used for real-time monitoring. researchgate.net | Requires the compound to have a chromophore near the stereocenter. uma.es |

Other techniques such as chiral gas chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and chiroptical methods like circular dichroism (CD) can also be used to determine enantiomeric excess. uma.esresearchgate.net However, chiral chromatography remains the gold standard for its accuracy and reliability in quantifying the enantiomeric composition of chiral amine derivatives. uma.es

Conclusion and Outlook for Academic Research on N Butan 2 Yl 2 Propan 2 Yl Aniline

Summary of Key Academic Insights and Contributions to Aniline (B41778) Chemistry

Academic interest in aniline and its derivatives is vast, owing to their importance as versatile intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Research on sterically hindered anilines, in particular, has yielded profound insights into reaction mechanisms and has been instrumental in the stabilization of reactive chemical species. The introduction of bulky substituents on the nitrogen atom and at the ortho positions of the aniline ring dramatically influences the compound's nucleophilicity, basicity, and susceptibility to oxidation.

In the case of N-(butan-2-yl)-2-(propan-2-yl)aniline, the sec-butyl group on the nitrogen and the ortho-isopropyl group create a sterically crowded environment around the amino functionality. This steric hindrance is expected to decrease the nucleophilicity of the nitrogen atom. Furthermore, the alkyl groups are electron-donating, which should increase the electron density on the aromatic ring and the nitrogen atom, thereby increasing its basicity compared to unsubstituted aniline. The balance between these steric and electronic effects is a central theme in the study of substituted anilines.

Identification of Unaddressed Research Questions and Methodological Gaps

The study of N-(butan-2-yl)-2-(propan-2-yl)aniline presents several unanswered questions. A primary area for investigation would be the precise quantification of its steric and electronic parameters. While theoretical calculations can provide estimates, experimental determination of properties such as pKa, nucleophilic reaction rates, and bond angles would offer valuable data.

Methodologically, the synthesis of this compound, likely proceeding through the alkylation of 2-isopropylaniline (B1208494), could be optimized. evitachem.com Investigations into more efficient and greener synthetic routes, perhaps employing catalytic methods, would be a worthwhile endeavor. Furthermore, the reactivity of the aromatic ring in electrophilic substitution reactions remains unexplored. The directing effects of the bulky substituted amino group and the interplay with the ortho-isopropyl group would be of significant academic interest.

Directions for Future Theoretical and Experimental Investigations in Synthesis and Reactivity

Future research on N-(butan-2-yl)-2-(propan-2-yl)aniline could proceed along several promising avenues:

Synthesis: A systematic study of the N-alkylation of 2-isopropylaniline with 2-halobutanes under various conditions (e.g., different bases, solvents, catalysts) could elucidate the optimal conditions for its synthesis and identify potential side products.

Reactivity: Experimental studies on the reactivity of the nitrogen atom in reactions such as acylation, alkylation, and oxidation would provide a clearer picture of its nucleophilic character. Additionally, investigating the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) would reveal the directing effects of the substituted amino group in the presence of the ortho-alkyl substituent.

Theoretical Modeling: Density Functional Theory (DFT) calculations could be employed to model the compound's geometry, electron distribution, and reaction pathways. researchgate.net Such studies would complement experimental findings and provide deeper insights into the underlying principles governing its reactivity.

Potential for N-(butan-2-yl)-2-(propan-2-yl)aniline as a Model System for Steric and Electronic Effects in Bulky Substituted Anilines

N-(butan-2-yl)-2-(propan-2-yl)aniline is an excellent candidate for a model system to study the intricate balance of steric and electronic effects in aniline chemistry. The presence of two distinct alkyl groups—one on the nitrogen and one on the ring—allows for a nuanced investigation of their individual and combined influence on the molecule's properties and reactivity.

By comparing its properties and reactivity with other anilines, such as aniline, N-sec-butylaniline, 2-isopropylaniline, and 2,6-diisopropylaniline, researchers could systematically dissect the contributions of N-alkylation and ortho-alkylation. This comparative approach would provide valuable data for developing more accurate predictive models for the behavior of complex amines in chemical reactions. The insights gained from studying this model system could have broader implications for the design of new catalysts, ligands, and functional organic materials where the tuning of steric and electronic properties is crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(butan-2-yl)-2-(propan-2-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of 2-(propan-2-yl)aniline with 2-butanol under acidic catalysis (e.g., H₂SO₄). Key variables include temperature (80–120°C), solvent choice (polar aprotic solvents like DMF enhance reactivity), and catalyst loading. Continuous flow reactors may improve mixing and heat transfer for scalability . Post-synthesis purification via column chromatography or HPLC (C18 columns, methanol/water gradients) is critical to isolate the product from byproducts like unreacted aniline or dialkylated species .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of N-(butan-2-yl)-2-(propan-2-yl)aniline?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm, split due to substituents), isopropyl groups (doublet of septets for CH(CH₃)₂ at δ 1.2–1.4 ppm), and butan-2-yl NH resonance (δ ~3.0 ppm, broad if free amine) .

- FTIR : Confirm N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Absence of OH peaks (3200–3600 cm⁻¹) indicates complete alkylation .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they impact experimental design?

- Methodological Answer :

- Solubility : Predominantly hydrophobic due to alkyl groups; soluble in DCM, chloroform, or DMSO. Aqueous solubility is pH-dependent (pKa ~4.5 for the amine group). Use buffered solutions (pH >6) to deprotonate for aqueous-phase reactions .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (expected >200°C for aromatic amines). Stability under reflux conditions should be verified for reactions requiring high heat .

Advanced Research Questions

Q. How do steric and electronic effects of the butan-2-yl and propan-2-yl substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- Steric Effects : The bulky isopropyl and butan-2-yl groups hinder meta/para substitution. Ortho positions are less accessible, favoring para-directing if possible.

- Electronic Effects : Alkyl groups are weakly electron-donating, activating the ring for nitration or halogenation. Use HNO₃/H₂SO₄ for nitration (monitor regioselectivity via LC-MS). Computational modeling (DFT, Gaussian) predicts charge distribution and reaction sites .

Q. What strategies mitigate oxidation or degradation of N-(butan-2-yl)-2-(propan-2-yl)aniline during long-term storage or catalytic reactions?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Add stabilizers like BHT (0.1% w/w) for free amine protection .

- Catalytic Reactions : Avoid strong oxidants (e.g., KMnO₄) unless targeting nitro derivatives. For aerobic conditions, employ radical scavengers (TEMPO) or low-temperature protocols .

Q. How can crystallography (e.g., SHELXL) resolve ambiguities in molecular conformation caused by flexible alkyl chains?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect XRD data (Mo Kα radiation, λ = 0.71073 Å) and refine with SHELXL.

- Conformational Analysis : Use ORTEP-3 to visualize thermal ellipsoids and identify rotational barriers of the butan-2-yl group. Compare bond angles/torsions with DFT-optimized structures .

Q. What in vitro assays are suitable for evaluating the biological activity of N-(butan-2-yl)-2-(propan-2-yl)aniline, and how are false positives addressed?

- Methodological Answer :